BHVPIWQSEUYNDZ-FKSFLZPCSA-N
CAS No.:
Cat. No.: VC0264281
Molecular Formula: C22H21N3O6
Molecular Weight: 423.425
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H21N3O6 |
---|---|
Molecular Weight | 423.425 |
Standard InChI | InChI=1S/C22H21N3O6/c1-3-29-21(28)13-5-4-6-14(10-13)23-19(26)17-15-7-8-22(30-15)11-25(20(27)18(17)22)16-9-12(2)31-24-16/h4-10,15,17-18H,3,11H2,1-2H3,(H,23,26)/t15-,17?,18?,22-/m0/s1 |
Standard InChI Key | BHVPIWQSEUYNDZ-FKSFLZPCSA-N |
SMILES | CCOC(=O)C1=CC(=CC=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=NOC(=C5)C)O3 |
Introduction
Understanding InChI Keys
InChI keys function as textual identifiers specifically designed to provide a standardized method for encoding molecular information. Developed initially by the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST) between 2000 and 2005, these identifiers have become fundamental tools in chemical research and database management. Since May 2009, the development and promotion of InChI has been managed by the InChI Trust, a nonprofit organization based in the United Kingdom .
Unlike proprietary chemical identifiers such as CAS registry numbers, InChI keys offer three distinct advantages:
-
They are freely usable and non-proprietary
-
They can be computed directly from structural information without assignment by an organization
-
The majority of information contained within them is human-readable with sufficient practice
Analysis of BHVPIWQSEUYNDZ-FKSFLZPCSA-N
Decoding the InChI Key
The InChI key BHVPIWQSEUYNDZ-FKSFLZPCSA-N follows the standard format described above. The second segment "FKSFLZPCSA" contains indicators for stereochemistry, as evidenced by the presence of "SA" characters, which typically denote stereochemical information. The final character "N" indicates a neutral charge state of the molecule.
While the InChI key provides a unique identifier, it is important to note that it is a hashed representation of the full InChI string, which contains more detailed and human-readable chemical information. The full InChI string would provide explicit details about the molecular structure, including atom connections, stereochemistry, and other chemical properties.
Comparison with Other Chemical Identifiers
Table 2: Comparison of Chemical Identification Systems
Identifier Type | Proprietary Status | Assignment Method | Human Readability | Example |
---|---|---|---|---|
InChI Key | Non-proprietary | Computed from structure | Partial | BHVPIWQSEUYNDZ-FKSFLZPCSA-N |
CAS Registry Number | Proprietary | Assigned by CAS | Low | 103-84-4 (Acetanilide) |
SMILES | Non-proprietary | Computed from structure | Moderate | CC(=O)Nc1ccccc1 (Acetanilide) |
InChI keys offer advantages over the widely used CAS registry numbers in several key aspects. While CAS numbers must be assigned by the Chemical Abstracts Service and are proprietary, InChI keys can be freely generated from structural information. Additionally, unlike SMILES notation which can have multiple valid representations for the same structure, each chemical compound has exactly one standard InChI key, making them particularly valuable for database applications .
The InChI Algorithm Process
The generation of an InChI identifier follows a three-step computational process:
-
Normalization: This initial step removes redundant information from the input structure
-
Canonicalization: The process generates a unique numerical label for each atom in the molecule
-
Serialization: The final step produces the character string that constitutes the InChI identifier
This algorithmic approach ensures that identical chemical structures will always generate identical InChI keys, regardless of how the structure was initially drawn or input into the system.
Applications in Chemical Research
Database Integration
InChI keys have become invaluable tools in chemical databases, enabling efficient searching and cross-referencing of compounds across different information systems. Their fixed length and unique correspondence to specific chemical structures make them particularly suitable for database indexing and searching operations.
Patent Literature
In pharmaceutical research and patent literature, precise chemical identification is crucial. The compound represented by BHVPIWQSEUYNDZ-FKSFLZPCSA-N may be related to therapeutic compounds such as those described in patent literature for various medicinal applications . InChI keys allow researchers and patent examiners to unambiguously identify specific chemical entities.
Structure-Activity Relationship Studies
In medicinal chemistry research, such as the development of new anticancer agents like the 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives, precise chemical identification is essential for structure-activity relationship studies . InChI keys provide a standardized method for tracking and comparing molecular structures across different research datasets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume